2-[(3-chloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Description
2-[(3-chloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of sulfonyl tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroisoquinoline ring system, which is further substituted with a 3-chloro-4-methoxyphenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-16-7-6-14(10-15(16)17)22(19,20)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEOYDADRCWZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-chloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction, where the tetrahydroisoquinoline is treated with a sulfonyl chloride in the presence of a base.
Substitution with the 3-chloro-4-methoxyphenyl Group: The final step involves the substitution of the sulfonylated tetrahydroisoquinoline with a 3-chloro-4-methoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
2-[(3-chloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
2-[(3-chloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects through the inhibition of specific enzymes or receptors, leading to the disruption of key cellular processes. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of signal transduction pathways and the induction of cell death in cancer cells.
Comparison with Similar Compounds
2-[(3-chloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
2-[(3-chloro-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but with a methyl group instead of a methoxy group, which may result in different chemical and biological properties.
2-[(3-chloro-4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: The presence of a fluorine atom instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
2-[(3-chloro-4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline:
The uniqueness of 2-[(3-chloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
